molecular formula C8H14Cl2N4 B1478100 4-(Piperazin-1-yl)pyridazine dihydrochloride CAS No. 1881292-75-6

4-(Piperazin-1-yl)pyridazine dihydrochloride

Cat. No.: B1478100
CAS No.: 1881292-75-6
M. Wt: 237.13 g/mol
InChI Key: PNMHRTUHGVYWIN-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)pyridazine dihydrochloride” is a chemical compound with the CAS Number: 1881292-75-6 . It has a molecular weight of 237.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N4.2ClH/c1-2-10-11-7-8 (1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of the compound is 237.13 .

Scientific Research Applications

Antidiabetic Potential

A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, including compounds related to 4-(Piperazin-1-yl)pyridazine dihydrochloride, for potential antidiabetic applications. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their potential as anti-diabetic medications. They also exhibited strong antioxidant and insulinotropic activity, making them significant in diabetes research (Bindu, Vijayalakshmi, & Manikandan, 2019).

Androgen Receptor Downregulator in Prostate Cancer

Bradbury et al. (2013) discussed the discovery of AZD3514, a compound derived from modifying the triazolopyridazine moiety in piperazine-based compounds for treating advanced prostate cancer. This modification led to a clinical candidate that is evaluated for its efficacy in castrate-resistant prostate cancer, highlighting the significance of piperazine derivatives in oncological research (Bradbury et al., 2013).

Genotoxicity and Mutagenicity Studies

Gunduz et al. (2018) studied the genotoxicity of a compound closely related to this compound, focusing on its potential to form mutagenic intermediates. This research is crucial in understanding the metabolic bioactivation and genotoxicity risks associated with such compounds (Gunduz et al., 2018).

Anti-Inflammatory Activity

Refaat, Khalil, and Kadry (2007) synthesized various piperazinylthienylpyridazine derivatives, including structures similar to this compound, to evaluate their anti-inflammatory activity. These compounds were found to have significant potential in treating inflammation-related conditions (Refaat, Khalil, & Kadry, 2007).

Potential Antidepressant Effects

Rubat, Coudert, Bastide, and Tronche (1995) researched the antidepressant effects of pyridazine derivatives, including arylpiperazinyl moieties, in psychopharmacological tests. These findings contribute to the understanding of the neuropharmacological potential of such compounds (Rubat et al., 1995).

Antibacterial Properties

Tucker et al. (1998) investigated piperazinyl oxazolidinone compounds for their antibacterial properties against gram-positive organisms. This research highlights the potential application of piperazine derivatives in developing new antibacterial agents (Tucker et al., 1998).

Properties

IUPAC Name

4-piperazin-1-ylpyridazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-10-11-7-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMHRTUHGVYWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881292-75-6
Record name 4-(piperazin-1-yl)pyridazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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